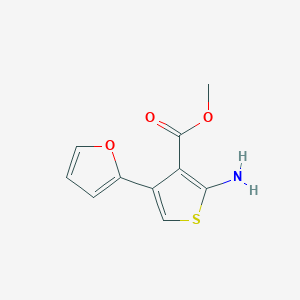

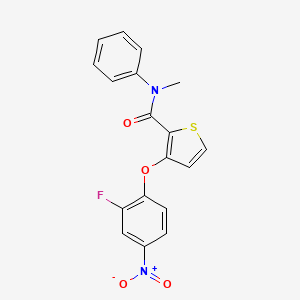

3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

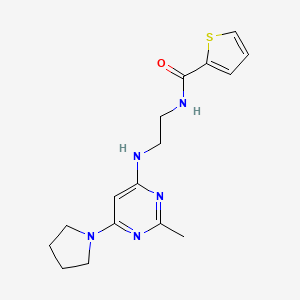

The compound “3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups including a fluoro-nitrophenoxy group, a methyl group, a phenyl group, and a carboxamide group attached to a thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The presence of electronegative atoms (like Fluorine and Oxygen) and the nitro group could create regions of partial positive and negative charge, leading to interesting chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar carboxamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Antipathogenic Activity

Research on acylthioureas with similar structural motifs demonstrates significant anti-pathogenic activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications of related compounds in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Aromatic Polyamides and Polymer Chemistry

Studies on new diphenylfluorene-based aromatic polyamides show that these materials have excellent thermal stability and are readily soluble in various organic solvents. Such characteristics indicate their utility in creating transparent, flexible, and tough films, suggesting applications in material science and engineering for high-performance polymers (Hsiao, Yang, & Lin, 1999).

Fluorescent Properties for Sensing Applications

Research on π-extended fluorene derivatives, including compounds with nitro groups, highlights their high fluorescence quantum yields and solvatochromic properties. These compounds exhibit potential as fluorescent dyes for sensing applications, offering a basis for developing sensors and markers in biological and chemical analyses (Kotaka, Konishi, & Mizuno, 2010).

Photophysical Properties for Explosive Detection

A series of novel π-conjugated aromatic end-capped oligothiophenes demonstrates sensitive fluorescence response to nitro-containing explosives. This property suggests that compounds with related structures could serve as the basis for developing fluorescent sensors for detecting explosives and hazardous materials, highlighting their potential in security and environmental monitoring (Liu, Zhao, Liu, Ding, Yin, & Fang, 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)-N-methyl-N-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O4S/c1-20(12-5-3-2-4-6-12)18(22)17-16(9-10-26-17)25-15-8-7-13(21(23)24)11-14(15)19/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXHJNJCDRFAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B2976470.png)

![1,9-Dioxaspiro[5.5]undecan-5-one](/img/structure/B2976478.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)